molecular formula C10H11ClFNO2S2 B7092857 3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane

3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane

Cat. No.: B7092857
M. Wt: 295.8 g/mol
InChI Key: OJONCBNIYKNILD-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane is a chemical compound that belongs to the class of sulfonyl thiazinanes This compound is characterized by the presence of a sulfonyl group attached to a thiazinane ring, with a 4-chloro-2-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with 1,3-thiazinane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl thiazinane structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the sulfonyl group.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 3-Fluorobenzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 2-Chlorobenzenesulfonyl chloride

Uniqueness

3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. The thiazinane ring adds another layer of complexity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(4-chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2S2/c11-8-2-3-10(9(12)6-8)17(14,15)13-4-1-5-16-7-13/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJONCBNIYKNILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CSC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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